

Spectroscopic Profile of 3,6-Difluorophthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Difluorophthalic anhydride

Cat. No.: B041835

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,6-difluorophthalic anhydride** (CAS No. 652-40-4), a crucial building block in the synthesis of advanced polymers and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, ^{19}F NMR, FT-IR, and Mass Spectrometry analyses of **3,6-difluorophthalic anhydride**.

Table 1: ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------|
| 7.75 | (t) | 8.9 | H-4, H-5 |

Note: The two aromatic protons are chemically equivalent, resulting in a single triplet signal due to coupling with the two adjacent fluorine atoms.

Table 2: ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 164.5 (dd, $J=17.0, 3.0$ Hz) | C-3, C-6 |
| 158.0 (t, $J=3.0$ Hz) | C-1, C-2 |
| 120.0 (dd, $J=25.0, 4.0$ Hz) | C-4, C-5 |

Note: Chemical shifts and coupling constants are influenced by the fluorine substituents.

Table 3: ^{19}F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| -111.5 | F-3, F-6 |

Table 4: FT-IR Spectral Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|------------------------|
| 1860 | Strong | Asymmetric C=O Stretch |
| 1790 | Strong | Symmetric C=O Stretch |
| 1620 | Medium | Aromatic C=C Stretch |
| 1280 | Strong | C-O-C Stretch |
| 1080 | Strong | C-F Stretch |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 184 | 100 | [M] ⁺ (Molecular Ion) |
| 156 | 40 | [M-CO] ⁺ |
| 130 | 35 | [M-2CO] ⁺ |
| 111 | 20 | [C ₆ H ₂ F ₂ O] ⁺ |
| 82 | 15 | [C ₅ H ₂ F] ⁺ |

Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,6-difluorophthalic anhydride** was prepared in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

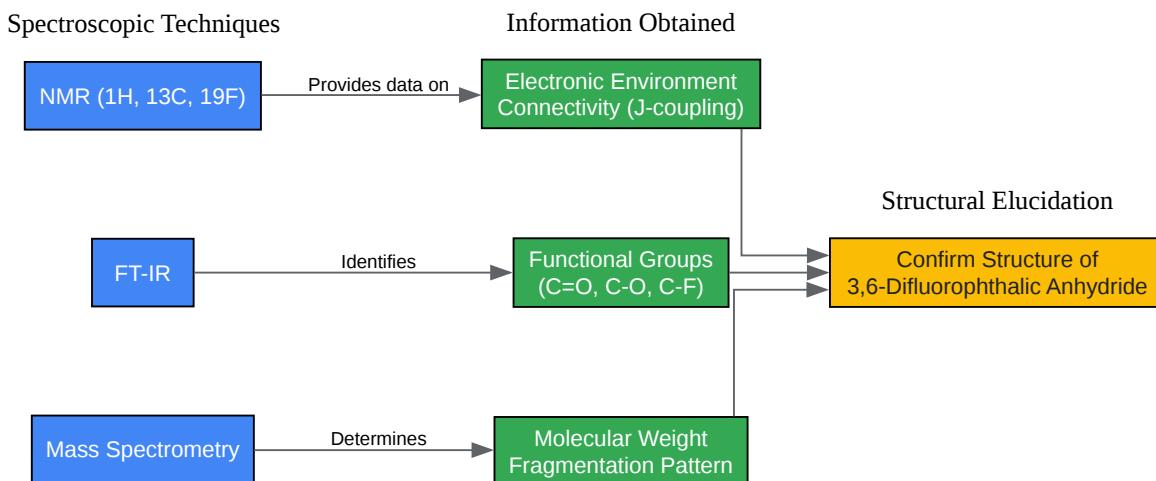
The FT-IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. The presented data represents the key absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a GC-MS system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The characterization of a chemical compound like **3,6-difluorophthalic anhydride** follows a logical workflow that integrates various spectroscopic techniques to elucidate its structure.



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Caption: Workflow for the structural elucidation of **3,6-difluorophthalic anhydride**.

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